7-(Bromomethyl)-2-naphthonitrile
Overview
Description
7-(Bromomethyl)-2-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromomethyl group attached to the seventh position of the naphthalene ring and a nitrile group at the second position. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-2-naphthonitrile typically involves the bromination of 2-naphthonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-2-naphthonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted naphthonitriles.
Oxidation: The compound can be oxidized to form 7-(bromomethyl)-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted naphthonitriles.
Oxidation: 7-(Bromomethyl)-2-naphthoic acid.
Reduction: 7-(Bromomethyl)-2-naphthylamine.
Scientific Research Applications
7-(Bromomethyl)-2-naphthonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic properties.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is involved.
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene: Similar structure but lacks the nitrile group.
7-(Chloromethyl)-2-naphthonitrile: Similar structure with a chlorine atom instead of bromine.
2-Naphthonitrile: Lacks the bromomethyl group.
Uniqueness: 7-(Bromomethyl)-2-naphthonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
7-(bromomethyl)naphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIZZARXXSROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431609 | |
Record name | 2-Naphthalenecarbonitrile, 7-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135942-98-2 | |
Record name | 2-Naphthalenecarbonitrile, 7-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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